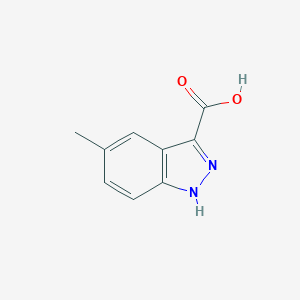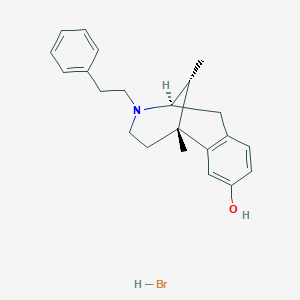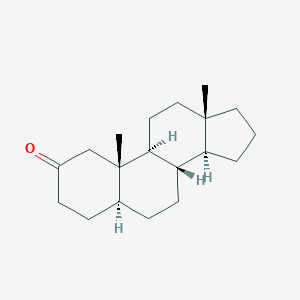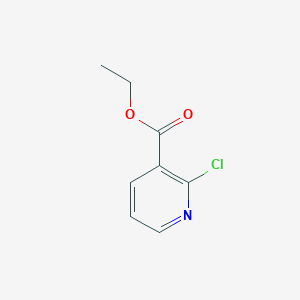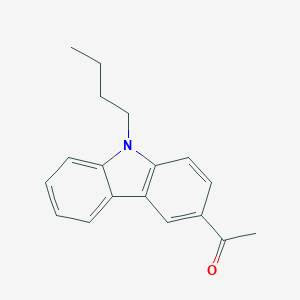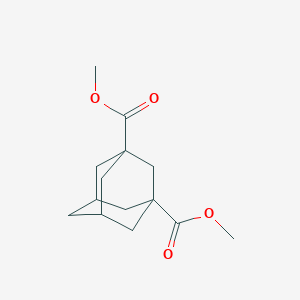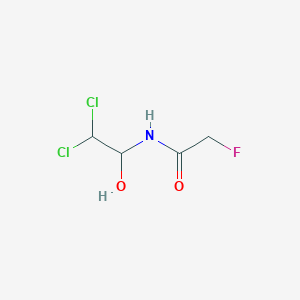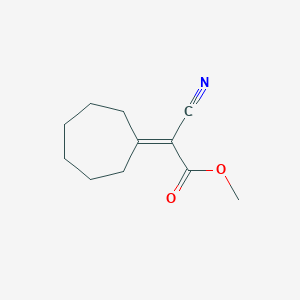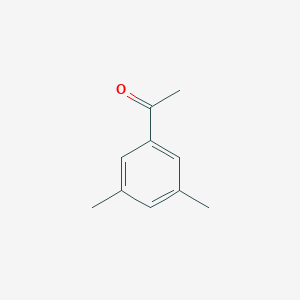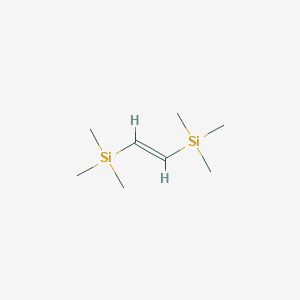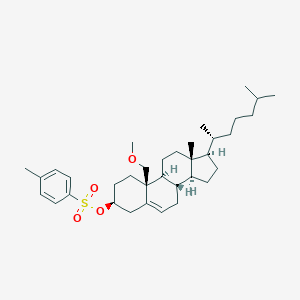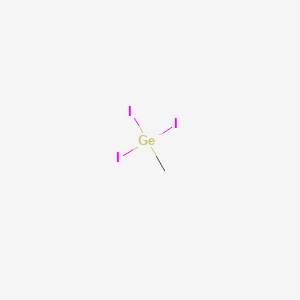
Germane, triiodomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, triiodomethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. This compound is a derivative of germane, a colorless, flammable gas that is commonly used in semiconductor manufacturing. Triiodomethyl-germane is synthesized by reacting germane with iodine and is characterized by its unique chemical properties that make it suitable for a wide range of applications. In
Wirkmechanismus
The mechanism of action of triiodomethyl-germane is not well understood. However, it is believed to work by modifying the structure and function of proteins and peptides. It has been shown to react with cysteine residues in proteins, leading to the formation of stable adducts. This modification can alter the activity and function of the protein, providing a tool for studying protein structure and function.
Biochemische Und Physiologische Effekte
Triiodomethyl-germane has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to modify the structure and function of proteins and peptides. In physiological studies, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system, modulating the response of immune cells to inflammatory stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
The use of triiodomethyl-germane in lab experiments has several advantages, including its high reactivity and specificity for cysteine residues in proteins. It is also relatively easy to use and can be easily incorporated into standard experimental protocols. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the use of triiodomethyl-germane in scientific research. One area of interest is in the development of novel drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is in the development of new materials for use in electronics and photonics. Additionally, further studies are needed to understand the mechanism of action of triiodomethyl-germane and its potential applications in other areas of scientific research.
Conclusion
In conclusion, triiodomethyl-germane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. Its unique chemical properties make it suitable for a wide range of applications, and its use in scientific research is likely to continue to grow in the future. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of triiodomethyl-germane involves the reaction of germane with iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of triiodomethyl-germane is a complex process that requires a high level of technical expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Triiodomethyl-germane has a wide range of applications in scientific research, including biochemistry, pharmacology, and material science. In biochemistry, it is used as a reagent for the modification of proteins and peptides. It has been shown to be effective in the labeling of proteins for structural and functional studies. In pharmacology, it has potential applications in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties. In material science, it is used as a precursor for the synthesis of germanium-based materials, including semiconductors and optical fibers.
Eigenschaften
CAS-Nummer |
1111-91-7 |
|---|---|
Produktname |
Germane, triiodomethyl- |
Molekularformel |
CH3GeI3 |
Molekulargewicht |
468.38 g/mol |
IUPAC-Name |
triiodo(methyl)germane |
InChI |
InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |
InChI-Schlüssel |
ZDTUKPVLYIZWDN-UHFFFAOYSA-N |
SMILES |
C[Ge](I)(I)I |
Kanonische SMILES |
C[Ge](I)(I)I |
Andere CAS-Nummern |
1111-91-7 |
Synonyme |
Triiodo(methyl)germane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



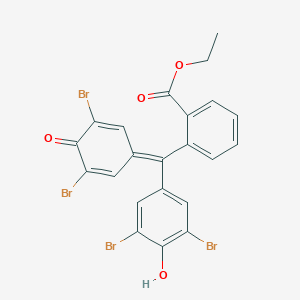
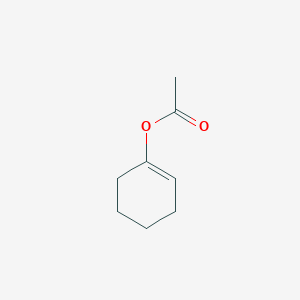
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
